molecular formula C20H16N6OS B2992134 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1211669-58-7

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2992134
CAS No.: 1211669-58-7
M. Wt: 388.45
InChI Key: NMPNZNXBPGNDGZ-UHFFFAOYSA-N
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Description

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . The product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Research into benzimidazole, benzoxazole, and benzothiazole derivatives, compounds structurally related to the one , has shown significant promise in antimicrobial applications. These novel heterocycles have demonstrated broad-spectrum antimicrobial activity against bacterial strains (Escherichia coli, Staphylococcus aureus) and fungal strains (Candida albicans, Aspergillus niger), suggesting potential utility in developing new antimicrobial agents (Padalkar et al., 2014).

Antitumor Properties

Compounds within the imidazotetrazine and imidazo[2,1-b]thiazole families have been investigated for their antitumor activities. Notably, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown curative activity against L-1210 and P388 leukemia, highlighting their potential as novel broad-spectrum antitumor agents (Stevens et al., 1984).

Anti-inflammatory Activity

Isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have been studied for their anti-inflammatory properties. These compounds have shown selective efficacy in stimulating cell-mediated immunity and anti-inflammatory activity, suggesting their utility in designing new anti-inflammatory drugs (Lantos et al., 1984).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives represent another group of compounds with structural similarities to the compound , demonstrating potent, orally active antiallergy activities. These findings indicate potential applications in treating allergy-related conditions (Hargrave et al., 1983).

Synthesis and Biological Evaluation

The exploration into the synthesis and biological evaluation of various thiazole and triazole derivatives has led to the identification of potent anticancer agents and compounds with significant anti-5-lipoxygenase activities. Such research underscores the versatile applications of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that thiazoles are found in many potent biologically active compounds . Additionally, the synthesis methods could be optimized for better yield and purity .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(17-12-21-26(24-17)16-4-2-1-3-5-16)22-15-8-6-14(7-9-15)18-13-25-10-11-28-20(25)23-18/h1-9,12-13H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPNZNXBPGNDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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